3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Overview
Description
3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene is a heterocyclic compound that contains both a benzothiophene and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzofuran: Contains a benzofuran ring instead of a benzothiophene ring, which can influence its electronic properties and applications.
Uniqueness
The presence of both the chlorine atom and the benzothiophene ring in 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene makes it unique
Properties
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(14)15-9/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPBGYGEUXJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=O)O3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229220 | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78620-31-2 | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078620312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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